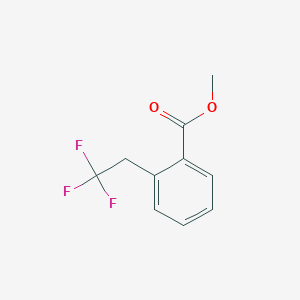![molecular formula C27H29ClN4O2S B2451787 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 403728-68-7](/img/no-structure.png)
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C27H29ClN4O2S and its molecular weight is 509.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Quinazoline and Piperazine Derivatives in Drug Synthesis
- Chemical Transformations and Synthesis : Research focused on the chemical transformations of quinazolinones, including reactions with nucleophiles like piperazine, underlines the synthetic versatility of quinazoline derivatives. These transformations enable the production of compounds with potential biological activities (Markosyan et al., 2018).
- Intermediate for Antihypertensive Drugs : Piperazine derivatives have been highlighted as key intermediates in the synthesis of anti-hypertensive drugs like Doxazosin, showcasing the role of piperazine-containing quinazoline derivatives in medicinal chemistry (Ramesh et al., 2006).
- Antitumor Agents : Quinazoline derivatives containing piperazine moieties have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, indicating their potential as antitumor agents (Li et al., 2020).
- Anticancer Activities : Novel quinazoline derivatives have been explored for their anticancer properties, with certain compounds displaying effectiveness across a range of cancers, underscoring the therapeutic potential of these chemical structures in cancer treatment (Solomon et al., 2019).
Antimicrobial Applications
- Antimicrobial Studies : Amide derivatives of quinolone have been studied for their antibacterial activity, demonstrating the antimicrobial potential of quinazoline-piperazine compounds (Patel et al., 2007).
Enzyme Inhibition and Biological Activities
- Anti-Monoamine Oxidase and Antitumor Activity : Synthesized derivatives of 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones exhibited significant anti-monoamine oxidase and antitumor activities, revealing the bioactive capabilities of these compounds (Markosyan et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 7-chloro-4-(3-chlorophenyl)piperazine-1-carbonyl chloride with 3-(2-(cyclohexen-1-yl)ethyl)-2-sulfanylidene-1H-quinazolin-4-one in the presence of a base to form the desired product.", "Starting Materials": [ "7-chloro-4-(3-chlorophenyl)piperazine-1-carbonyl chloride", "3-(2-(cyclohexen-1-yl)ethyl)-2-sulfanylidene-1H-quinazolin-4-one", "Base (e.g. triethylamine, sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 7-chloro-4-(3-chlorophenyl)piperazine-1-carbonyl chloride and 3-(2-(cyclohexen-1-yl)ethyl)-2-sulfanylidene-1H-quinazolin-4-one in a suitable solvent (e.g. dichloromethane, tetrahydrofuran).", "Step 2: Add a base (e.g. triethylamine, sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction with a suitable solvent (e.g. ethyl acetate).", "Step 4: Purify the product by recrystallization or chromatography (e.g. flash chromatography)." ] } | |
Número CAS |
403728-68-7 |
Fórmula molecular |
C27H29ClN4O2S |
Peso molecular |
509.07 |
Nombre IUPAC |
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C27H29ClN4O2S/c28-21-7-4-8-22(18-21)30-13-15-31(16-14-30)25(33)20-9-10-23-24(17-20)29-27(35)32(26(23)34)12-11-19-5-2-1-3-6-19/h4-5,7-10,17-18H,1-3,6,11-16H2,(H,29,35) |
Clave InChI |
LXKCRBSPZCIUAX-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)NC2=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-2-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-[(3-methoxyphenyl)methyl]ethenesulfonamide](/img/structure/B2451706.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B2451709.png)
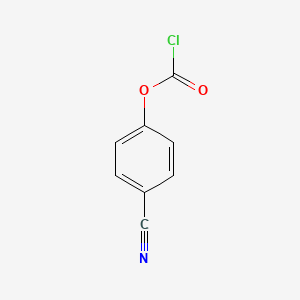


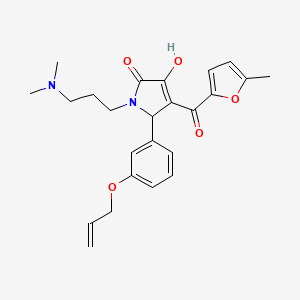
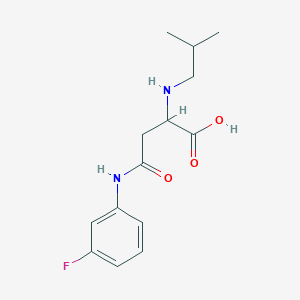
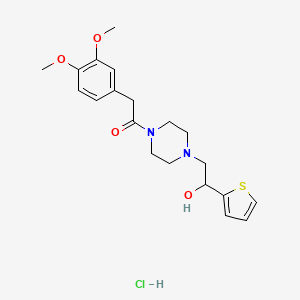
![N-benzyl-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2451719.png)
![tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B2451721.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2451722.png)
